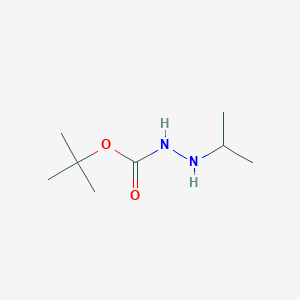

tert-Butyl 2-isopropylhydrazinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(propan-2-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAKAEDMCXRDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459010 | |

| Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-35-3 | |

| Record name | 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16689-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for tert-Butyl 2-isopropylhydrazinecarboxylate?

An In-depth Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 16689-35-3 .[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C8H18N2O2 | [1][2][3] |

| Molecular Weight | 174.24 g/mol | [2][4] |

| Melting Point | 47-51 °C | [2] |

| Boiling Point | 80 °C at 0.6 mmHg | [2] |

| Density | 0.956 g/cm³ | [2] |

| Appearance | White to almost white crystal-powder | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | 2-8 °C, under inert gas | [2][4] |

Nomenclature and Synonyms

This compound is known by several names in the chemical literature, which are listed in the table below for cross-referencing.

| Synonym |

| 1-Boc-2-isopropylhydrazine |

| tert-Butyl 3-(Isopropyl)carbazate |

| 1-tert-Butoxycarbonyl-2-isopropylhydrazine |

| 3-(Isopropyl)carbazic Acid tert-Butyl Ester |

| 2-Isopropylhydrazinecarboxylic acid tert-butyl ester |

| Hydrazinecarboxylic acid, 2-(1-methylethyl)-, 1,1-dimethylethyl ester |

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

Materials:

-

tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol, 0.51 g)

-

Tetrahydrofuran (THF), 20 mL

-

Sodium cyanoborohydride (NaBH3CN) (3.0 mmol, 0.19 g)

-

Bromocresol green indicator

-

p-Toluenesulfonic acid in THF (3.0 mmol, 0.57 g in 1.5 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

1M Sodium hydroxide solution

-

Ethanol

-

Dichloromethane

-

Methanol

Procedure:

-

Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of THF.

-

Add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as an indicator.

-

Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction between 3.5 and 5.0.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Remove the solvent by rotary evaporation.

-

Partition the residue between ethyl acetate (30 mL) and saturated saline.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline.

-

Dry the organic phase and evaporate to dryness.

-

Dissolve the obtained residue in 10 mL of ethanol.

-

Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Evaporate the organic layer under reduced pressure.

-

Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound (0.4 g, 77% yield).[2]

Characterization Data

The synthesized product can be characterized by various analytical techniques.

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz) |

| ¹³C NMR (300 MHz, CDCl₃) | δ 157.2, 80.8, 51.2, 28.7, 21.0 |

| Thin Layer Chromatography | Rf = 0.44 (5% methanol in dichloromethane) |

Source:[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | CAS 16689-35-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1-Boc-2-isopropylhydrazine | 16689-35-3 [chemicalbook.com]

- 3. N'-(propan-2-yl)(tert-butoxy)carbohydrazide | C8H18N2O2 | CID 11217534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5 g, CAS No. 16689-35-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

tert-Butyl 2-isopropylhydrazinecarboxylate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-Butyl 2-isopropylhydrazinecarboxylate, a key reagent in synthetic and medicinal chemistry. The document outlines its molecular formula and weight, and presents a typical experimental workflow for its synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C8H18N2O2 | [1][2][3] |

| Molecular Weight | 174.24 g/mol | [1][2][4][5][6] |

Synthetic Workflow: A Representative Experimental Protocol

The following section details a common laboratory-scale synthesis of this compound. This protocol is based on the reductive amination of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Experimental Protocol

A general procedure for the synthesis involves the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[1] In a typical setup, the starting material is dissolved in a suitable solvent such as tetrahydrofuran (THF). A reducing agent, for example, sodium cyanoborohydride (NaBH3CN), is then added to the solution.[1] The reaction's pH is carefully maintained between 3.5 and 5.0, often using a solution of p-toluenesulfonic acid in THF, with an indicator like bromocresol green to monitor the pH.[1]

Following the reaction, the solvent is removed, and the residue is worked up through a series of extractions. This typically involves partitioning the residue between an organic solvent, like ethyl acetate, and aqueous solutions such as saturated saline and sodium bicarbonate to remove impurities.[1] After the extraction process, the organic layer is dried and the solvent is evaporated. The final product, this compound, is then purified, commonly through column chromatography using a solvent system such as 5% methanol in dichloromethane.[1]

Caption: Synthesis of this compound.

References

- 1. 1-Boc-2-isopropylhydrazine | 16689-35-3 [chemicalbook.com]

- 2. This compound | 16689-35-3 [sigmaaldrich.com]

- 3. N'-(propan-2-yl)(tert-butoxy)carbohydrazide | C8H18N2O2 | CID 11217534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to tert-Butyl 2-isopropylhydrazinecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a protected hydrazine derivative frequently utilized in the synthesis of pharmaceutical intermediates and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the hydrazine moiety, making it a versatile reagent in modern synthetic chemistry. This guide outlines a common and efficient two-step synthesis beginning with the readily available tert-butyl carbazate.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence:

-

Hydrazone Formation: Condensation of tert-butyl carbazate with acetone to form the intermediate, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

-

Reductive Amination: Reduction of the hydrazone intermediate to the final product, this compound, using a suitable reducing agent.

This pathway is generally favored for its high yields and straightforward procedures.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate

This initial step involves the formation of a hydrazone through the condensation of tert-butyl carbazate with acetone.[1]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl carbazate | 132.16 | 25.1 g | 0.190 |

| Acetone | 58.08 | 185 mL | - |

| Magnesium sulfate | 120.37 | 6 g | - |

| Acetic acid | 60.05 | 12 drops | - |

Procedure:

-

To a solution of tert-butyl carbazate (25.1 g, 0.190 mol) in acetone (185 mL), add magnesium sulfate (6 g) and 12 drops of acetic acid.[1]

-

The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is filtered to remove the magnesium sulfate.

-

The filtrate is concentrated under reduced pressure to yield tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the reduction of the hydrazone intermediate to the desired product.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate | 172.23 | 0.51 g | 3.0 |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

| Sodium cyanoborohydride | 37.83 | 0.19 g | 3.0 |

| p-Toluenesulfonic acid in THF | 172.20 | 1.5 mL | 3.0 |

| Bromocresol green | 698.01 | small amount | - |

| 1M Sodium hydroxide | 40.00 | 3.6 mL | 3.6 |

| Ethanol | 46.07 | 10 mL | - |

| Ethyl acetate | 88.11 | - | - |

| Dichloromethane | 84.93 | - | - |

| Methanol | 32.04 | - | - |

| Water | 18.02 | - | - |

Procedure:

-

Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of tetrahydrofuran (THF).

-

Add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as a pH indicator.

-

Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction mixture between 3.5 and 5.0.

-

Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

-

Remove the solvent by rotary evaporation.

-

Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline.

-

Evaporate the organic layer to dryness.

-

Dissolve the obtained residue in 10 mL of ethanol and add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Evaporate the organic layer under reduced pressure.

-

Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound.

Quantitative Data Summary

| Product | Starting Material | Yield (%) | Melting Point (°C) | TLC Rf |

| This compound | tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate | 77 | 47-49 | 0.44 (5% MeOH in DCM) |

Nuclear Magnetic Resonance (NMR) Data for this compound:

-

¹H NMR (300 MHz, CDCl₃): δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz).

-

¹³C NMR (300 MHz, CDCl₃): δ 157.2, 80.8, 51.2, 28.7, 21.0.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis procedure.

Caption: Synthetic workflow for this compound.

References

Physical properties of tert-Butyl 2-isopropylhydrazinecarboxylate (melting point, boiling point).

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3) is a hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block in the development of novel pharmaceutical compounds and other complex organic molecules. A thorough understanding of its physical properties is fundamental for its application in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a detailed overview of the experimentally determined melting and boiling points of this compound, along with comprehensive experimental protocols for these determinations.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

| Physical Property | Value | Notes |

| Melting Point | 47-51 °C[1] | The compound is a white to almost white crystalline powder at room temperature.[1][2] |

| Boiling Point | 80 °C at 0.6 mmHg[1] | The boiling point is reported at reduced pressure, indicating the compound may be sensitive to higher temperatures. |

Experimental Methodologies

The following sections detail the standard experimental protocols for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point was determined using the capillary method with a melting point apparatus.[3][4][5][6][7][8]

Apparatus:

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.[4][8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[5][6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4] The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[4]

Boiling Point Determination

The boiling point at reduced pressure was determined using a micro-boiling point method, likely employing a Thiele tube or a similar apparatus adapted for vacuum.[9][10][11][12][13]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle or Bunsen burner

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source and a manometer to maintain the desired pressure (0.6 mmHg).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[9][10]

-

Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that pressure.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical sample.

Caption: Workflow for Physical Property Determination.

References

- 1. 1-Boc-2-isopropylhydrazine | 16689-35-3 [chemicalbook.com]

- 2. This compound | 16689-35-3 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nsmn1.uh.edu [nsmn1.uh.edu]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. timstar.co.uk [timstar.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. chymist.com [chymist.com]

Navigating the Safety Profile of tert-Butyl 2-isopropylhydrazinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3) is a hydrazine derivative used as a building block in organic synthesis, particularly within the pharmaceutical industry.[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for ensuring safe handling and minimizing risk in the laboratory and during process scale-up. This technical guide provides a comprehensive overview of the safety data for this compound, compiled from material safety data sheets (MSDS) and regulatory guidelines. The information is presented to be a practical resource for researchers, chemists, and safety professionals.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics. These properties can influence storage conditions, handling procedures, and potential reactions.

| Property | Value | Source(s) |

| CAS Number | 16689-35-3 | [2][3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 174.24 g/mol | [4] |

| Appearance | White to Almost white Crystal - Powder | [2] |

| Melting Point | 47-51°C | [1] |

| Boiling Point | 80°C at 0.6 mmHg | [1] |

| Synonyms | 1-Boc-2-isopropylhydrazine, tert-Butyl 3-(Isopropyl)carbazate, N'-(propan-2-yl)(tert-butoxy)carbohydrazide | [1][4] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

| Hazard Classification | GHS Category | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning | [4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning | [4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2][4] |

Experimental Safety Protocols

The hazard classifications listed above are determined through standardized experimental protocols, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). While specific test results for this compound are not publicly detailed, the methodologies follow these general principles.

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This is typically determined using a fixed-dose procedure in rodents.[3][5] Animals are administered a single oral dose of the substance at defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5] Observations for signs of toxicity and mortality are made over a period of at least 14 days.[5][6] The results allow for classification into GHS categories based on the dose at which adverse effects are observed.[3]

-

Skin Irritation (OECD Guideline 439 or 404): Modern approaches prioritize in vitro methods using reconstructed human epidermis (RhE) models (OECD 439).[4][7][8] The test substance is applied to the tissue surface, and cell viability is measured after a set exposure time. A significant reduction in viability indicates irritation potential.[8] If necessary, in vivo tests (OECD 404) are performed on animals, where the substance is applied to the skin and observed for erythema and edema over several days.[9]

-

Eye Irritation (OECD Guideline 405): This test involves applying a single dose of the substance to the eye of an experimental animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[2][10][11] To reduce animal suffering, a weight-of-the-evidence analysis and in vitro pre-screening are strongly recommended, and the use of anesthetics and analgesics is advised.[2][12]

Safe Handling and Emergency Procedures

A systematic approach to handling is crucial for mitigating the risks associated with this compound.

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Use this substance only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7]

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

Handling and Storage

-

Handling: Avoid the formation of dust and aerosols.[11] Prevent contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[10][11] The recommended storage temperature is in a refrigerator (2-8°C).[1][2] Keep the container tightly sealed to prevent moisture ingress.[10][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, consult a physician.[1][5]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[5][10]

Fire-Fighting and Disposal

-

Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding fire. Recommended media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

-

Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter drains or the environment. Follow all federal, state, and local regulations.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ecetoc.org [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Solubility of tert-Butyl 2-isopropylhydrazinecarboxylate in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-isopropylhydrazinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a summary of available data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16689-35-3 | |

| Molecular Formula | C₈H₁₈N₂O₂ | |

| Molecular Weight | 174.24 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 47-51 °C | [1] |

Solubility Data

| Solvent | Solvent Type | Predicted Solubility (at 25 °C) | Qualitative Observation/Rationale |

| Methanol | Polar Protic | Soluble | Stated as soluble by commercial suppliers. |

| Ethanol | Polar Protic | Soluble | Used as a solvent in synthesis. |

| Isopropanol | Polar Protic | Moderately Soluble | Structurally similar to other soluble alcohols. |

| Water | Polar Protic | Sparingly Soluble | Presence of polar hydrazine and carboxyl groups offset by non-polar tert-butyl and isopropyl groups. |

| Acetone | Polar Aprotic | Soluble | Commonly used as a solvent for similar organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as a solvent in synthetic workups. |

| Dichloromethane | Halogenated | Soluble | Used as a component of the eluent in chromatographic purification. |

| Tetrahydrofuran (THF) | Ethereal | Soluble | Used as a solvent in synthesis. |

| Acetonitrile | Polar Aprotic | Soluble | Good solvent for a wide range of organic molecules. |

| Toluene | Aromatic | Moderately Soluble | Expected moderate solubility due to the presence of non-polar alkyl groups. |

| Hexane | Non-polar | Sparingly Soluble | The polar functional groups are likely to limit solubility in highly non-polar solvents. |

Note: "Soluble" is generally considered to be > 100 mg/mL, "Moderately Soluble" between 10-100 mg/mL, and "Sparingly Soluble" between 1-10 mg/mL. These are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of a compound and the logical relationships in selecting an appropriate solvent.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical relationships for predicting solvent compatibility.

References

A Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate: Structure, Synthesis, and Application in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-isopropylhydrazinecarboxylate, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physical and chemical properties, a comprehensive synthesis protocol, and its application in the preparation of bioactive molecules.

Chemical Structure and Nomenclature

This compound is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable reagent in various chemical transformations.

The definitive IUPAC name for this compound is This compound .[1] An alternative, equally valid IUPAC name is tert-butyl N-(propan-2-ylamino)carbamate . The presence of the Boc group is crucial for its utility, as it allows for the controlled introduction of the isopropylhydrazine moiety into a target molecule.

Structural Representation:

-

SMILES: CC(C)NNC(=O)OC(C)(C)C

-

InChIKey: PUAKAEDMCXRDPR-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | |

| Molecular Weight | 174.24 g/mol | |

| Melting Point | 47-51 °C | [2] |

| Boiling Point | 80 °C at 0.6 mmHg | [2] |

| Density | 0.956 g/cm³ | [2] |

| Appearance | White to almost white crystal powder | [1] |

| Storage Temperature | Refrigerator | [1] |

Safety Information:

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P261, P305, P338, P351[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

Materials:

-

tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Bromocresol green indicator

-

p-Toluenesulfonic acid in THF

-

Ethanol

-

1M Sodium hydroxide solution

-

Ethyl acetate

-

Dichloromethane

-

Methanol

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

Procedure:

-

Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol) in 20 mL of THF.

-

Add sodium cyanoborohydride (3.0 mmol) and a small amount of bromocresol green indicator to the solution.

-

Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction mixture between 3.5 and 5.0.

-

Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

-

Remove the solvent by rotary evaporation.

-

Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

-

Dry the organic phase and evaporate to dryness.

-

Dissolve the obtained residue in 10 mL of ethanol.

-

Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Evaporate the organic layer under reduced pressure.

-

Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound.[2]

Expected Yield: Approximately 77%[2]

Application in the Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

This compound serves as a key pharmaceutical intermediate.[][4] For instance, it is utilized in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, which are valuable precursors for the development of adenosine agonists.[5]

The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-azabicyclo[2.2.1]heptane derivative, highlighting the role of this compound.

References

An In-depth Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, compiles data from various commercial suppliers, and presents a detailed experimental protocol for its synthesis.

Introduction

This compound, also known as 1-Boc-2-isopropylhydrazine, is a hydrazine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the controlled introduction of an isopropylhydrazine moiety is required. Its primary utility lies in its role as a precursor in multi-step synthetic pathways. While specific applications in signaling pathways or as an active pharmaceutical ingredient are not extensively documented in publicly available literature, its structural motifs are relevant in medicinal chemistry for the synthesis of potential therapeutic agents.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following tables summarize the available quantitative data from prominent suppliers to facilitate comparison.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 16689-35-3 | [1][2] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 174.24 g/mol | [2] |

| IUPAC Name | tert-butyl N-(propan-2-ylamino)carbamate | [3] |

| Synonyms | 1-Boc-2-isopropylhydrazine, tert-Butyl 3-(isopropyl)carbazate | [2] |

| SMILES | CC(C)NNC(=O)OC(C)(C)C | [1][3] |

| InChI Key | PUAKAEDMCXRDPR-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source |

| Physical Form | White to almost white crystal/powder | [2] |

| Melting Point | 47-51 °C | [2] |

| Boiling Point | 80 °C @ 0.6 mmHg | [2] |

| Density | 0.956 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz) | [2] |

| ¹³C NMR (300 MHz, CDCl₃) | δ 157.2, 80.8, 51.2, 28.7, 21.0 | [2] |

Table 3: Commercial Supplier Specifications

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | SY3H3D677AEC | 95% | Inquire |

| TCI America | B4375 | >98.0% (GC) | 1g, 5g |

| Ark Pharm, Inc. | AK-83246 | 95% | 250mg, 1g, 5g, 10g, 25g |

| Biosynth Carbosynth | FB140025 | Not Specified | 1g |

| BLD Pharm | BD9495 | Not Specified | Inquire |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via reductive amination of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

3.1. Materials and Equipment

-

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Bromocresol green indicator

-

p-Toluenesulfonic acid

-

Ethanol

-

1M Sodium hydroxide solution

-

Ethyl acetate

-

Saturated saline solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Column chromatography setup (Silica gel)

-

Thin Layer Chromatography (TLC) plates

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of THF.

-

Addition of Reagents: To the solution, add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as a pH indicator.

-

pH Adjustment and Reaction: Slowly add a solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) in 1.5 mL of THF dropwise over approximately 1 hour. Maintain the pH of the reaction mixture between 3.5 and 5.0, as indicated by the color of the bromocresol green.

-

Reaction Progression: Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

-

Work-up:

-

Remove the THF by rotary evaporation.

-

Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

-

Dry the organic layer over anhydrous magnesium sulfate and then evaporate to dryness.

-

-

Hydrolysis:

-

Dissolve the obtained residue in 10 mL of ethanol.

-

Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

-

-

Final Extraction and Purification:

-

Remove the ethanol by rotary evaporation.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Evaporate the organic layer under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 5% methanol in dichloromethane solution as the eluent.

-

-

Product Characterization: The final product, this compound, is obtained as a white to almost white solid. The expected yield is approximately 77%. Characterization data includes a melting point of 47-49 °C and a TLC Rf value of 0.44 (5% methanol in dichloromethane).[2]

Visualized Workflow

While no specific signaling pathways involving this compound are documented, the synthetic workflow provides a logical process that can be visualized.

Caption: Synthetic workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[2][3]

Conclusion

This compound serves as a readily available and versatile intermediate for organic synthesis. This guide provides essential technical information, including a compilation of supplier data and a detailed synthetic protocol, to support researchers in their procurement and application of this compound. While its direct biological applications are not yet well-defined in the literature, its utility as a synthetic building block remains significant for the development of novel chemical entities.

References

The Core Reactivity of tert-Butyl 2-isopropylhydrazinecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of tert-Butyl 2-isopropylhydrazinecarboxylate, a versatile bifunctional molecule incorporating a protected hydrazine moiety. This document details its synthesis and key transformations including N-alkylation, N-acylation, oxidation, reduction, and deprotection of the tert-butoxycarbonyl (Boc) group. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16689-35-3 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][3] |

| Molecular Weight | 174.24 g/mol | [1][3] |

| Appearance | White to almost white crystal powder | [1][2] |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 80 °C / 0.6 mmHg | [1] |

| Storage Temperature | Refrigerator (2-8 °C) under inert gas | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[1]

Experimental Protocol: Synthesis of this compound[1]

-

Hydrazone Formation: (This step is implied for the formation of the starting material, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, from tert-butyl carbazate and acetone).

-

Reduction:

-

Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol) in tetrahydrofuran (THF, 20 mL).

-

Add sodium cyanoborohydride (3.0 mmol) and a catalytic amount of bromocresol green indicator.

-

Slowly add a THF solution of p-toluenesulfonic acid (3.0 mmol) dropwise over approximately 1 hour, maintaining the pH between 3.5 and 5.0.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

Remove the solvent by rotary evaporation.

-

-

Work-up and Purification:

-

Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

-

Dry the organic layer and evaporate the solvent to dryness.

-

Dissolve the residue in ethanol (10 mL) and add 1M sodium hydroxide solution (3.6 mmol).

-

Stir at room temperature for 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate and extract with water.

-

Evaporate the organic layer under reduced pressure.

-

Purify the residue by column chromatography (5% methanol in dichloromethane) to afford this compound.

-

The following diagram illustrates the synthetic workflow:

Core Reactivity

The reactivity of this compound is primarily dictated by the presence of the nucleophilic N'-H proton and the acid-labile Boc protecting group.

N-Alkylation

The N'-H proton can be readily deprotonated with a suitable base, and the resulting anion can be alkylated with various electrophiles. While no specific examples for the title compound are available, the alkylation of the parent tert-butyl carbazate provides a representative protocol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| tert-Butyl carbazate | n-Propyl bromide | K₂CO₃ | Acetonitrile | tert-Butyl 2-propylhydrazinecarboxylate | >90% | [4] |

| tert-Butyl carbazate | n-Propyl bromide | K₂CO₃ | Tetrahydrofuran | tert-Butyl 2-propylhydrazinecarboxylate | 90% | [4] |

-

To a stirred solution of the Boc-protected hydrazine (1 equivalent) and potassium carbonate (1 equivalent) in acetonitrile or tetrahydrofuran, add the alkyl halide (1 equivalent) at a temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 4 hours or until completion as monitored by TLC.

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the N-alkylated product.

The logical relationship for N-alkylation is depicted below:

N-Acylation

Similar to alkylation, the N'-H can be acylated using various acylating agents. This reaction provides access to N-acyl-N'-alkyl-N'-Boc-hydrazides, which are valuable building blocks in medicinal chemistry.

No specific quantitative data for the N-acylation of this compound was found in the searched literature. The following protocol is a general procedure based on the known reactivity of hydrazines.

-

Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C.

-

Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Oxidation

The hydrazine moiety can be oxidized to an azo compound. The specific products and reaction conditions will depend on the oxidant used. While no direct oxidation of the title compound is reported, the oxidation of related hydrazine derivatives is known. For instance, 1,1-disubstituted hydrazines can be oxidized to generate radical species.[5]

Specific quantitative data for the oxidation of this compound is not available in the provided search results. The reactivity is inferred from general principles of hydrazine chemistry.

Reduction

The N-N bond of the hydrazine can be cleaved under reductive conditions to yield the corresponding amine and ammonia. Catalytic hydrogenation is a common method for this transformation.

Specific quantitative data for the reduction of this compound is not available in the provided search results. The following is a general protocol.

-

Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions to liberate the free hydrazine.

| Substrate | Reagent | Solvent | Product | Yield | Reference |

| This compound | 2M HCl | Dichloromethane | Isopropylhydrazine hydrochloride | 70% | [4] |

| N-Boc-amino acids | ZnBr₂ | Dichloromethane | N-(PhF)amino acids | Good | [6] |

-

Dissolve this compound (1 equivalent) in a 2M solution of hydrochloric acid in an organic solvent such as dichloromethane or dioxane.

-

Stir the solution at room temperature for 4 hours or until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

The product is typically obtained as the hydrochloride salt.

The deprotection mechanism is illustrated below:

Signaling Pathways

Based on the available literature, this compound is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery. There is no current evidence to suggest its direct involvement in any specific biological signaling pathways. Its utility lies in its ability to introduce a protected isopropylhydrazine moiety into more complex molecular architectures.

Conclusion

This compound is a valuable synthetic building block whose reactivity is centered around the nucleophilic N'-H of the hydrazine and the acid-labile Boc protecting group. This guide has provided an overview of its synthesis and fundamental transformations, offering detailed experimental protocols where available. While specific quantitative data for all reactions of this particular molecule are not extensively reported, the general reactivity patterns of Boc-protected hydrazines provide a strong predictive framework for its chemical behavior. This information should empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. 1-Boc-2-isopropylhydrazine | 16689-35-3 [chemicalbook.com]

- 2. This compound | 16689-35-3 [sigmaaldrich.com]

- 3. N'-(propan-2-yl)(tert-butoxy)carbohydrazide | C8H18N2O2 | CID 11217534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Tert-Butyl Carbazate in Modern Organic Synthesis: A Technical Guide

Introduction

Tert-butyl carbazate, also known as tert-butyl hydrazinecarboxylate or Boc-hydrazine, is a versatile and pivotal reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, has established it as a cornerstone in the synthetic chemist's toolbox.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of tert-butyl carbazate, with a particular focus on its role in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential building block.

Physicochemical and Spectroscopic Data

Tert-butyl carbazate is a white to off-white crystalline solid at room temperature, exhibiting good stability under standard storage conditions.[1] Key physicochemical and spectroscopic data are summarized in Table 1 for easy reference.

Table 1: Physicochemical and Spectroscopic Properties of Tert-Butyl Carbazate

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 39-42 °C |

| Boiling Point | 63-65 °C at 0.1 mmHg |

| ¹H NMR (CDCl₃) | δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H)[2] |

| ¹³C NMR (CDCl₃) | δ 158.2, 80.1, 28.2[2] |

| Solubility | Soluble in ethanol and methanol |

Core Applications in Organic Synthesis

The utility of tert-butyl carbazate in organic synthesis is extensive. Its primary applications include its role as a precursor to the Boc protecting group, its use in the formation of stable N-Boc-hydrazones, and its function as a key building block in the synthesis of a diverse array of heterocyclic compounds and complex pharmaceutical intermediates.

Formation of N-Boc-Hydrazones

The reaction of tert-butyl carbazate with aldehydes and ketones provides a straightforward and high-yielding method for the synthesis of N-Boc-hydrazones. These hydrazones are often stable, crystalline solids that serve as important intermediates for further synthetic transformations.[3] The reaction is typically a condensation reaction catalyzed by a small amount of acid, particularly for less reactive carbonyl compounds.[3]

Table 2: Synthesis of N-Boc-Hydrazones from Various Carbonyl Compounds

| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethanol | None | Reflux | 4 | >90 |

| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 3 | 92 |

| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid (cat.) | Reflux | 2 | 95 |

| Acetophenone | Ethanol | Acetic Acid (cat.) | Reflux | 24 | 90-94 |

| Cyclohexanone | Ethanol | None | Room Temp | 5 | 88 |

| Camphor | Ethanol | Acetic Acid (cat.) | Reflux | 24 | Moderate |

Data compiled from multiple sources.

Below is a generalized workflow for the synthesis of N-Boc-hydrazones.

Synthesis of Heterocyclic Compounds

Tert-butyl carbazate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

The reaction of tert-butyl carbazate with β-ketoesters is a common method for the synthesis of pyrazole derivatives. This reaction allows for the construction of highly substituted pyrazole rings with good regioselectivity. The initial condensation is often followed by cyclization to afford the pyrazole core.

Table 3: Synthesis of Pyrazole Derivatives using Tert-Butyl Carbazate or its Derivatives

| β-Ketoester | Hydrazine Source | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Ethyl acetoacetate | Hydrazine hydrate | Acetic Acid | Ethanol | Reflux | 85 |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | High |

| Methyl 2-chloroacetoacetate | Phenylhydrazine | NaOAc | Ethanol | Reflux | 78 |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Hydrazine hydrate | - | Ethanol | Reflux | 92 |

Data compiled from multiple sources.

Tert-butyl carbazate derivatives are also employed in the synthesis of triazoles. For instance, the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with various azides in the presence of a copper(I) catalyst leads to the formation of 1,2,3-triazole derivatives in high yields.[4]

Table 4: Synthesis of 1,2,3-Triazole Derivatives

| Azide | Alkyne | Catalyst | Solvent | Time | Yield (%) |

| Benzyl azide | tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI/DIPEA | DMF | 5 min | 97 |

| Phenyl azide | tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI/DIPEA | DMF | 5 min | 95 |

| 4-Fluorophenyl azide | tert-butyl 4-propioloylpiperazine-1-carboxylate | CuI/DIPEA | DMF | 5 min | 96 |

| 1-Adamantyl azide | tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate | CuI/DIPEA | DMF | 5 min | 94 |

Data adapted from a study on one-pot click chemistry for GPR119 agonists.[4]

Application in Drug Development: Synthesis of a Boceprevir Intermediate

The significance of tert-butyl carbamate chemistry is prominently highlighted in the synthesis of complex pharmaceutical agents. A key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor Boceprevir is (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Boc group in this intermediate is crucial for masking the reactivity of the secondary amine during subsequent synthetic steps.

The following diagram illustrates a plausible synthetic workflow for this key Boceprevir intermediate.

Experimental Protocols

Protocol 1: General Synthesis of Tert-Butyl Carbazate from Di-tert-butyl dicarbonate[2][5]

This procedure describes a common and efficient laboratory-scale synthesis of tert-butyl carbazate.

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve hydrazine hydrate (2.26 mmol, 2.26 eq.) in isopropanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1 mmol, 1 eq.) in isopropanol (1 mL).

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine hydrate solution with stirring.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

After the reaction is complete, remove the isopropanol by rotary evaporation.

-

Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white semi-solid.

-

Expected yield: ~97%.

Protocol 2: Synthesis of N-Boc-Benzaldehyde Hydrazone[3]

This protocol provides a representative example of the synthesis of an N-Boc-hydrazone from an aromatic aldehyde.

Materials:

-

Benzaldehyde

-

Tert-butyl carbazate

-

Anhydrous Ethanol

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) in anhydrous ethanol (50 mL).

-

Add tert-butyl carbazate (1.32 g, 10 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol and dry under vacuum.

-

Expected yield: >90%.

Protocol 3: Synthesis of a Boceprevir Intermediate: (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[6]

This protocol outlines a plausible synthesis of a key chiral intermediate for the drug Boceprevir.

Step 1: N-Boc Protection of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane

-

To a solution of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., potassium carbonate or triethylamine) and water at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Step 2: Carboxylation

-

Dissolve the N-Boc protected amine from Step 1 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a strong base such as sec-butyllithium (s-BuLi) and stir the mixture at low temperature for the specified time to allow for deprotonation.

-

Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Conclusion

Tert-butyl carbazate is a remarkably versatile and indispensable reagent in modern organic synthesis. Its unique structural features allow for its application in a wide range of chemical transformations, from the protection of functional groups to the construction of complex heterocyclic systems and pharmaceutical intermediates. The high efficiency and selectivity of reactions involving tert-butyl carbazate, coupled with the stability of its derivatives, have solidified its importance in both academic research and industrial drug development. A thorough understanding of its reactivity and applications, as provided in this guide, is essential for any scientist working in the field of organic synthesis.

References

An In-depth Technical Guide to Hydrazine Protecting Groups in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with hydrazine protecting groups in organic chemistry. Hydrazine moieties are critical components in a vast array of pharmaceuticals and complex molecules. Their inherent nucleophilicity and reactivity necessitate the use of protecting groups to achieve selective transformations during multi-step syntheses. This document delves into the most common hydrazine protecting groups, their applications, stability, and the experimental protocols for their introduction and removal.

Introduction to Hydrazine Protecting Groups

The protection of hydrazine functionalities is a crucial strategy in organic synthesis, particularly in the construction of pharmacologically active compounds. The lone pair of electrons on each nitrogen atom makes hydrazines highly nucleophilic and susceptible to a variety of reactions, including acylation, alkylation, and oxidation. Protecting groups serve to temporarily mask one or both nitrogen atoms, allowing for selective reactions at other sites of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions without affecting other functional groups.

The choice of a suitable protecting group depends on several factors, including the overall synthetic strategy, the nature of the substrate, and the reaction conditions to be employed in subsequent steps. The most widely used protecting groups for hydrazines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as acyl, sulfonyl, and trityl groups.

Common Hydrazine Protecting Groups: A Comparative Analysis

This section details the characteristics of the most frequently employed hydrazine protecting groups, with a focus on their stability and the conditions required for their cleavage.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most versatile and widely used protecting groups for hydrazines. Its popularity stems from its ease of introduction and its stability under a broad range of non-acidic conditions.

-

Protection: The Boc group is typically introduced by reacting the hydrazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A solvent-free method has also been reported, offering a "green" alternative.[1][2]

-

Stability: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[1] This orthogonality makes it highly valuable in complex synthetic sequences.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other acidic reagents such as hydrochloric acid (HCl) or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can also be employed.[3][4][5]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine and hydrazine protection, particularly in peptide synthesis.

-

Protection: The Cbz group is introduced by reacting the hydrazine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[6]

-

Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.

-

Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond to release the free hydrazine, toluene, and carbon dioxide.[6][7] Alternative deprotection methods that avoid the use of flammable hydrogen gas have been developed, such as using AlCl₃ in HFIP.[8]

Acyl Groups

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), can also serve as protecting groups for hydrazines, forming stable hydrazides.

-

Protection: Acylation is typically achieved using an acyl chloride or anhydride in the presence of a base. Activated amides can also be used to form acyl hydrazides under mild, transition-metal-free conditions.[9][10]

-

Stability: Acyl groups are generally stable to acidic and neutral conditions.

-

Deprotection: The cleavage of acyl groups from hydrazines often requires more forcing conditions, such as strong acid or base hydrolysis. Reductive cleavage methods have also been developed.[11]

Sulfonyl Groups

Sulfonyl groups, like the p-toluenesulfonyl (tosyl, Ts) group, can be used to protect hydrazines, forming sulfonohydrazides.

-

Protection: Sulfonylation is achieved by reacting the hydrazine with a sulfonyl chloride in the presence of a base.[12]

-

Stability: Sulfonyl groups are robust and stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

-

Deprotection: The cleavage of the N-S bond in sulfonohydrazides is challenging and often requires harsh reductive conditions.

Trityl (Trt) Group

The trityl group is a bulky protecting group that can be used for the mono-protection of the terminal nitrogen of a hydrazine.

-

Protection: The trityl group is introduced by reacting the hydrazine with trityl chloride in the presence of a base.

-

Stability: The trityl group is stable to basic and neutral conditions but is highly sensitive to acid.

-

Deprotection: Deprotection is readily achieved under mild acidic conditions.

Quantitative Data on Hydrazine Protecting Groups

The following tables summarize quantitative data on the protection and deprotection of hydrazines with various protecting groups, compiled from the cited literature. It is important to note that reaction conditions and substrates vary, which can significantly impact yields and reaction times.

Table 1: Protection of Hydrazines - Reaction Conditions and Yields

| Protecting Group | Reagent | Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Boc | Boc₂O | Boc-NHNH₂ | - | None | RT | 10 min | 85 | [1] |

| Boc | Boc₂O | Z-NHNH₂ | - | None | 50 | 10 min | 91 | [1] |

| Boc | Boc₂O | PhNHNH₂ | - | None | RT | 10 min | 85 | [1] |

| Boc | Boc₂O | AcNHNH₂ | - | None | RT | 50 min | 77 | [1] |

| Cbz | Cbz-Cl | Amine | NaHCO₃ | THF/H₂O | 0 | 20 h | 90 | [6] |

| Acyl | Activated Amide | Hydrazine | - | H₂O | 25 | 5 min | up to 92 | [10] |

| Sulfonyl | Sulfonyl Chloride | Hydrazine Hydrate | Base | H₂O | - | - | up to 96 | [12] |

Table 2: Deprotection of Protected Hydrazines - Reaction Conditions and Yields

| Protecting Group | Reagent | Substrate | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Boc | TfOH | Boc-protected Phenylhydrazine | CF₃CH₂OH/CH₂Cl₂ | -40 | 1.5 min | 60-86 | [3] |

| Boc | HFIP | N-Boc-4-chlorophenylamine | HFIP | Reflux | 36 h | 81 | [5] |

| Cbz | H₂/Pd-C | Cbz-protected Amine | MeOH | 60 | 40 h | - | [6] |

| Cbz | NaBH₄/Pd-C | N-Cbz Amine | MeOH | RT | 3-10 min | 93-98 | [13] |

| Cbz | AlCl₃/HFIP | N-Cbz Amine | HFIP | RT | 2-16 h | High | [8] |

| Phthalimido | NH₂NH₂·H₂O | Phthalimido-protected β-lactam | MeOH | RT | 1-2 h | High | [14] |

Experimental Protocols

This section provides detailed experimental methodologies for the protection and deprotection of hydrazines with commonly used protecting groups.

Boc Protection of Hydrazines (Solvent-Free)[1]

Procedure:

-

To magnetically stirred molten di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents), add the hydrazine-containing compound (1.0 equivalent) gradually.

-

Maintain the reaction mixture at room temperature, ensuring that the addition is slow enough to avoid excessively violent gas evolution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be directly recrystallized from a suitable solvent or kept under vacuum until only the product remains.

Cbz Protection of an Amine (Schotten-Baumann Conditions)[6]

Procedure:

-

Dissolve the amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 equivalents).

-

Cool the solution to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.

-

Stir the solution at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography.

Acidic Deprotection of a Boc-Protected Hydrazine[3]

Procedure:

-

Dissolve the Boc-protected hydrazine in a mixture of trifluoromethanol (CF₃CH₂OH) and dichloromethane (CH₂Cl₂).

-

Cool the solution to -40 °C.

-

Add trifluoromethanesulfonic acid (TfOH, 5 equivalents).

-

Stir the reaction for 1.5 minutes.

-

Quench the reaction and perform an appropriate work-up to isolate the deprotected hydrazine.

Cbz Deprotection by Catalytic Hydrogenolysis[6]

Procedure:

-

Dissolve the Cbz-protected compound in methanol (MeOH).

-

Add 5% Palladium on carbon (Pd-C) catalyst.

-

Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere (1 atm).

-

Filter the catalyst through a pad of celite.

-

Concentrate the filtrate in vacuo to obtain the deprotected compound.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental workflows and mechanisms discussed in this guide.

General Workflow for Protection and Deprotection of Hydrazines

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]